molecular formula C17H20N2O4S2 B12207778 (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12207778
M. Wt: 380.5 g/mol
InChI Key: QLJLUKGQCJUVRO-UVTDQMKNSA-N
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Description

The compound (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the thiophen-2-ylmethylidene group and the piperidin-1-yl substituent. Common reagents used in these steps include thioamides, aldehydes, and piperidine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining high standards of quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives, such as:

    Pioglitazone: A thiazolidinedione used as an antidiabetic agent.

    Rosiglitazone: Another antidiabetic thiazolidinedione with similar structural features.

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the thiophen-2-ylmethylidene group and the piperidin-1-yl substituent differentiates it from other thiazolidine-2,4-dione derivatives, potentially leading to unique interactions with molecular targets and novel therapeutic applications.

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H20N2O4S2/c20-8-6-12-4-1-2-7-18(12)15(21)11-19-16(22)14(25-17(19)23)10-13-5-3-9-24-13/h3,5,9-10,12,20H,1-2,4,6-8,11H2/b14-10-

InChI Key

QLJLUKGQCJUVRO-UVTDQMKNSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

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